[1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]methanol
Overview
Description
[1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]methanol is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.224 g/mol . This compound features a cyclopropyl group attached to a methanol moiety, which is further linked to a tetrahydropyran ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
The synthesis of [1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]methanol can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethanol with tetrahydropyran in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ether linkage between the cyclopropyl and tetrahydropyran groups.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
[1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Hydrolysis: The ether bond can be cleaved under acidic or basic conditions to yield cyclopropylmethanol and tetrahydropyran.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ether bonds.
Mechanism of Action
The mechanism of action of [1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]methanol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, including nucleophilic substitution and oxidation-reduction processes. These reactions can lead to the formation of new compounds with different biological and chemical properties .
Comparison with Similar Compounds
[1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]methanol can be compared with other similar compounds, such as:
Cyclopropylmethanol: Lacks the tetrahydropyran ring, making it less versatile in certain chemical reactions.
Tetrahydropyran-2-ylmethanol: Lacks the cyclopropyl group, which affects its reactivity and applications.
(1-Tetrahydro-pyran-2-yloxy)-cyclopropane-1-carbaldehyde: Contains an aldehyde group instead of a hydroxyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the cyclopropyl and tetrahydropyran moieties, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
[1-(oxan-2-yloxy)cyclopropyl]methanol |
InChI |
InChI=1S/C9H16O3/c10-7-9(4-5-9)12-8-3-1-2-6-11-8/h8,10H,1-7H2 |
InChI Key |
WUITVYNYMCDYDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2(CC2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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